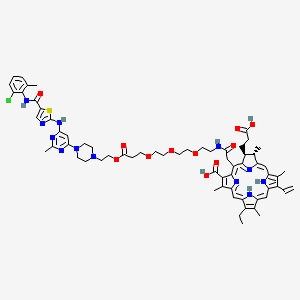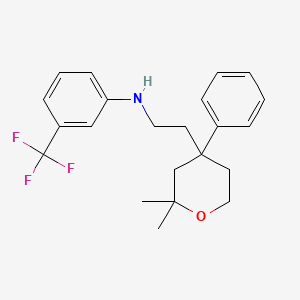
Icmt-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-17 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This compound has shown potential in inhibiting the activity of ICMT, making it a promising candidate for research in cancer therapy and other diseases where ICMT plays a crucial role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-17 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a tetrahydropyranyl derivative, which serves as the backbone of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the inhibitory activity of the compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in large batches, followed by purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Icmt-IN-17 has a wide range of scientific research applications, including:
Inflammatory Diseases: Research has indicated that this compound can modulate inflammatory responses by affecting the activity of ICMT and its substrate proteins.
Neurodegenerative Diseases: Studies suggest that inhibiting ICMT with this compound may have therapeutic potential in treating neurodegenerative diseases by regulating protein prenylation.
Mechanism of Action
Icmt-IN-17 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step of post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The primary molecular targets of this compound include oncogenic proteins like Ras, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Icmt-IN-17 in terms of their inhibitory activity against ICMT. These include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed through optimization of cysmethynil to enhance potency and selectivity.
Uniqueness of this compound
This compound stands out due to its high inhibitory potency (IC50 = 0.38 μM) and its ability to effectively target ICMT in various cancer cell lines. Its unique chemical structure and functional group modifications contribute to its enhanced activity and specificity compared to other ICMT inhibitors .
Properties
Molecular Formula |
C22H26F3NO |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
InChI Key |
KRCDEFBEGWTXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
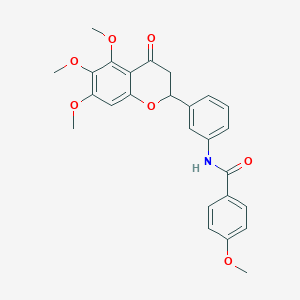
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
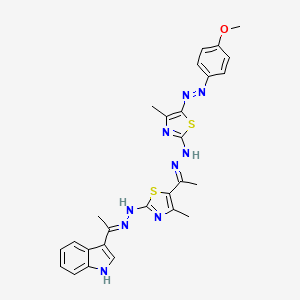
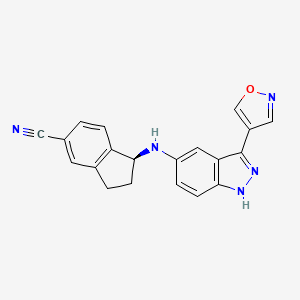
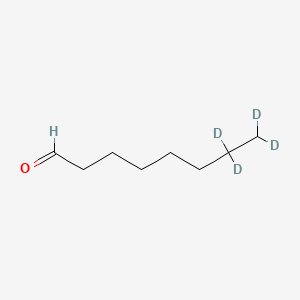
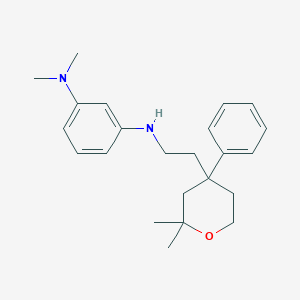
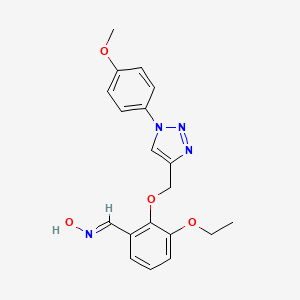
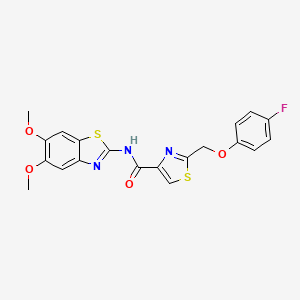
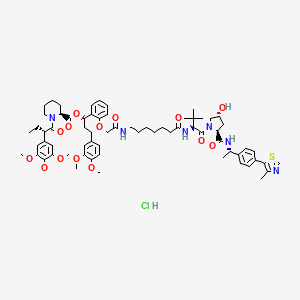
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
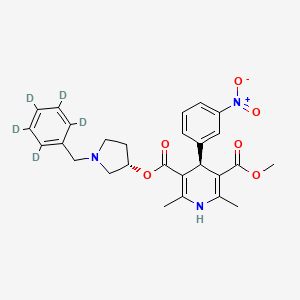
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
